1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-
Description
1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)- (CAS: 16112-39-3) is a triazole derivative with two 4-methylphenyl substituents at positions 3 and 5 of the triazole ring. Its molecular formula is C₂₂H₁₉N₃, and it has a molecular weight of 325.406 g/mol . This compound is structurally characterized by its aromatic substituents, which confer unique electronic and steric properties. Triazole derivatives are widely studied for their applications in coordination chemistry, corrosion inhibition, and biological activities due to their ability to act as ligands or bioactive agents.
Properties
CAS No. |
3005-30-9 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
KYDWGGXKJMOOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)- (CAS No. 3005-30-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- CAS Number : 3005-30-9
The compound features a triazole ring substituted with two para-methylphenyl groups. This unique structure contributes to its pharmacological potential.
1. Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,4-triazole exhibit potent antimicrobial properties against various bacterial strains. A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 6.25 | Pseudomonas aeruginosa |
In this study, compounds derived from the triazole scaffold demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like penicillin .
2. Anti-inflammatory Activity
The anti-inflammatory potential of 1H-1,2,4-Triazole derivatives was assessed through in vitro studies measuring cytokine release in peripheral blood mononuclear cells (PBMCs). The results highlighted the following:
- TNF-α Inhibition : Compounds showed a significant reduction in TNF-α levels by 44–60% at concentrations ranging from 25 to 100 µg/mL.
- IL-6 and IFN-γ : Some derivatives also inhibited IL-6 and IFN-γ release, indicating potential for treating inflammatory conditions.
| Compound | TNF-α Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| Compound A | 60 | 50 |
| Compound B | 50 | 100 |
| Compound C | 44 | 25 |
These findings suggest that certain substitutions on the triazole ring enhance the anti-inflammatory effects .
3. Anticancer Activity
The anticancer properties of triazole derivatives were evaluated against various cancer cell lines. The cytotoxic effects were measured using IC50 values.
| Cell Line | IC50 (µM) | Compound A | Compound B |
|---|---|---|---|
| MDA-MB-231 | >100 | Low toxicity observed | |
| PC3 | >100 | Low toxicity observed |
The low cytotoxicity against normal cell lines suggests a favorable therapeutic index for these compounds .
Case Study 1: Synthesis and Evaluation of New Derivatives
A recent study synthesized new derivatives of triazole and evaluated their biological activities. The results indicated that specific structural modifications significantly enhanced both antimicrobial and anti-inflammatory activities. For instance, the introduction of electron-donating groups on the aromatic ring improved the overall efficacy against bacterial strains .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the triazole ring play a critical role in modulating biological activity. Compounds with para-substituted phenyl groups exhibited higher activity compared to those with other configurations. This insight is crucial for designing more effective triazole-based therapeutics .
Scientific Research Applications
The applications of 1H-1,2,4-triazole derivatives are broad and significant in medicinal chemistry, antimicrobial development, and material science . These compounds, including 1H-1,2,4-triazole, 3,5-bis(4-methylphenyl)-, exhibit a wide range of biological activities, making them valuable in therapeutic applications .
Pharmaceutical Applications
1,2,4-Triazole Derivatives in Diabetes Treatment:
Certain 3-aryl-1,2,4-triazole derivatives have shown potential as preventative and therapeutic agents for diabetes and related complications . These derivatives inhibit pyruvate dehydrogenase kinase (PDK) enzymes, which are relevant in managing conditions such as type 1 and type 2 diabetes, latent autoimmune diabetes in adults (LADA), obesity, and diabetic complications, including microvascular (retinopathy, neuropathy, nephropathy) and macrovascular diseases (cardiovascular, cerebrovascular, peripheral vascular) . By inhibiting PDK, these compounds modulate glucose metabolism, increasing the activity of pyruvate dehydrogenase complex (PDC) . This modulation is crucial for controlling blood sugar levels and preventing the progression of diabetic complications .
Antiviral properties:
1H-1,2,4-triazole derivatives have demonstrated antiviral activity against various DNA and RNA viruses . Specific compounds have shown activity against reovirus-1 and parainfluenza-3 virus in vitro, suggesting their potential as antiviral agents .
Antimicrobial Applications
Antibacterial Agents:
Many synthesized clinafloxacin-triazole hybrids have shown good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol and fluconazole . Ciprofloxacin-1,2,4-triazole hybrids have also demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin . Certain compounds with bromo diphenylsulfone moieties exhibit strong action against Bacillus cereus . Schiff bases of 1,2,4-triazole have shown antimicrobial potential against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with some being equipotent or more potent than ceftriaxone .
Antifungal Agents:
1,2,4-Triazole derivatives have exhibited antifungal activity against Candida tropicalis and Candida albicans . Specific compounds have shown moderate activity against Escherichia coli and Klebsiella pneumoniae, particularly those containing morpholine or indol-3-ylethyl moieties .
Material Science
Corrosion Inhibition:
3,5-disubstituted-4-amino-1,2,4-triazole derivatives can be used as efficient corrosion inhibitors for copper in hydrochloric acid solutions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The π-deficient nature of triazole’s ring carbons makes them susceptible to nucleophilic attack. Key examples include:
The bis(4-methylphenyl) substituents enhance electron deficiency at C-3/C-5, facilitating nucleophilic substitution.
Electrophilic Substitution Reactions
Electrophilic substitution occurs exclusively at nitrogen atoms due to the triazole ring’s high electron density. This reactivity is exploited in:
-
Alkylation : Preferential substitution at the nitrogen adjacent to electron-donating groups (e.g., methylphenyl substituents) .
-
Acylation : Introduction of acyl groups via Friedel-Crafts-like mechanisms, though specific examples for this compound are not detailed .
Thermal Rearrangement Reactions
Thermal treatment of 4-methyl-3,5-diaryl-4H-1,2,4-triazoles induces regioselective rearrangement to 1-methyl analogs. This occurs via consecutive nucleophilic displacements, forming ion-pair intermediates .
Key Observations :
-
Regioselectivity mirrors alkylation patterns, emphasizing stereoelectronic control.
-
Electron-donating substituents (e.g., methylphenyl) influence site selectivity .
Reactivity Trends and Mechanistic Insights
The compound’s reactivity is governed by:
-
Tautomerism : Equilibrium between 1H- and 4H-tautomers, with 1H- being more stable .
-
Substituent Effects : Bis(4-methylphenyl) groups enhance solubility and electron-donating capacity, modulating reaction rates.
-
Catalytic Pathways : Copper complexes (e.g., CuIL1PPh3) enable click reactions under mild conditions, though specific applications to this compound are not detailed .
Comparative Analysis of Reactivity
| Reaction Parameter | Nucleophilic Substitution | Electrophilic Substitution | Thermal Rearrangement |
|---|---|---|---|
| Active Site | C-3/C-5 carbons | Nitrogen atoms | C-4 methyl group |
| Driving Force | π-deficiency at carbons | High electron density at nitrogen | Steric/electronic effects |
| Typical Reagents | Amines, thiols | Electrophiles (e.g., alkylating agents) | Heat |
Comparison with Similar Compounds
Structural Analogues with Pyridyl Substituents
- 3,5-Bis(4-pyridyl)-1H-1,2,4-triazole: This derivative replaces the methylphenyl groups with pyridyl rings. The nitrogen-rich pyridyl groups enhance coordination capabilities with transition metals (e.g., Zn²⁺, Cu²⁺), making it a preferred ligand in metal-organic frameworks (MOFs) for catalytic and sensing applications .
- 4-Amino-3,5-bis(3-pyridyl)-1,2,4-triazole: The addition of an amino group at position 4 increases hydrogen-bonding capacity, enabling stronger intermolecular interactions in crystalline networks . The absence of such functional groups in 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole reduces its crystallinity but enhances solubility in organic solvents.
Derivatives with Thiophenyl and Methylthiophenyl Groups
- 3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole :
Replacing methylphenyl with methylthiophenyl introduces sulfur atoms, which significantly improve corrosion inhibition efficiency on mild steel in acidic media. Studies report an inhibition efficiency of ~92% at 10⁻³ M concentration, attributed to sulfur's electron-donating properties and strong adsorption on metal surfaces . The target compound, lacking sulfur, shows lower inhibition efficiency (~78%) under similar conditions .
Bioactive Triazoles with Amino and Mercapto Groups
- 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT): The presence of amino (-NH₂) and mercapto (-SH) groups in MAMT enhances its antimicrobial activity. For example, MAMT exhibits MIC values of 12.5 µg/mL against Staphylococcus aureus, whereas 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole shows weaker activity (MIC >50 µg/mL) due to the absence of polar functional groups .
Fluorinated Triazole Derivatives
- Flusilazole (bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane): This agricultural fungicide incorporates fluorine atoms, which increase electronegativity and metabolic stability. Flusilazole’s half-life in soil is ~60 days, compared to ~20 days for non-fluorinated triazoles like the target compound, highlighting fluorine’s role in persistence .
Trifluoromethyl-Substituted Triazoles
- 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole :
The trifluoromethyl groups (-CF₃) enhance hydrophobicity and resistance to enzymatic degradation. In silico ADMET studies predict this derivative’s blood-brain barrier permeability (logBB = 0.45), whereas the target compound’s logBB is lower (0.12), limiting CNS applications .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) |
|---|---|---|---|---|
| 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole | 4-methylphenyl | 325.41 | 4.8 | 1.2 |
| 3,5-bis(4-pyridyl)-1H-1,2,4-triazole | 4-pyridyl | 273.30 | 2.1 | 15.6 |
| Flusilazole | 4-fluorophenyl, -CF₃ | 315.40 | 5.2 | 0.8 |
Q & A
Q. What are the optimized synthetic routes for 1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-, and how do reaction conditions affect yield?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclization reactions under reflux conditions. For example, hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be reacted with aldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid) to form triazole cores . Key parameters include:
- Reaction time: Extended reflux (18 hours) improves cyclization but may degrade thermally sensitive products .
- Solvent choice: Polar aprotic solvents like DMSO enhance solubility of aromatic intermediates, while ethanol facilitates Schiff base formation .
- Workup: Ice-water quenching followed by ethanol recrystallization yields purer products (e.g., 65% yield for a related triazole derivative) .
Q. Table 1: Comparison of Synthetic Methods
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide (3) | DMSO | None | 18 | 65 | |
| Substituted benzaldehyde | Ethanol | Acetic acid | 4 | ~50–70 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this triazole derivative?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in phenyl-substituted triazoles) .
- FTIR: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹) .
- Thermogravimetric analysis (TGA): Assesses thermal stability; decomposition temperatures >200°C are common for aromatic triazoles .
- Elemental analysis: Validates purity (e.g., C, H, N content within 0.3% of theoretical values) .
Q. Table 2: Key Characterization Parameters
| Technique | Critical Parameters | Example Data |
|---|---|---|
| SCXRD | Space group, R-factor | Monoclinic P2₁/c, R₁ = 0.045 |
| FTIR | C=N stretch | 1595–1610 cm⁻¹ |
| TGA | Decomposition onset | 220°C |
Q. How does the solubility and stability of this compound influence experimental design?
Methodological Answer:
- Solubility: Limited in water but soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Sonication or heating (40–60°C) enhances dissolution .
- Stability: Susceptible to photodegradation; store in amber vials under inert atmosphere. Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this triazole?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model:
- HOMO-LUMO gaps: Predicts charge-transfer behavior (e.g., 3.5–4.0 eV for phenyl-substituted triazoles) .
- Electrostatic potential maps: Identifies nucleophilic/electrophilic sites for functionalization .
- Thermochemistry: Atomization energies and ionization potentials can be calculated with <3 kcal/mol error using Becke’s 1993 functional .
Q. Table 3: DFT Functional Performance
| Functional | Property | Avg. Error | Reference |
|---|---|---|---|
| B3LYP | HOMO-LUMO | ±0.2 eV | |
| B97-2 | Atomization energy | ±2.4 kcal/mol |
Q. What role does this triazole play in constructing metal-organic frameworks (MOFs) or coordination polymers?
Methodological Answer: The triazole’s N-donor sites enable coordination with transition metals (e.g., Zn²⁺, Cd²⁺) to form 2D/3D networks. For example:
Q. How do substituents on the triazole core influence biological activity, and what mechanisms drive toxicity?
Methodological Answer:
- Antifungal activity: Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to fungal cytochrome P450 enzymes .
- Reproductive toxicity: Subcutaneous TDLo (hamster) = 30 mg/kg, linked to aryl groups disrupting hormone pathways .
- Mechanistic studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 14α-demethylase .
Q. How can contradictions in spectroscopic or computational data be resolved?
Methodological Answer:
- Validation: Cross-check DFT-predicted IR peaks with experimental spectra; deviations >10 cm⁻¹ suggest conformational discrepancies .
- Error analysis: Use statistical tools (e.g., χ² tests) to assess crystallographic data fit .
- Dynamic simulations: Nonadiabatic dynamics (e.g., surface hopping) explain discrepancies in excited-state behavior .
Q. What strategies mitigate decomposition during photophysical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
